Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate
Description
Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate (CAS: 33002-26-5) is a highly reactive cyclopropene derivative characterized by its strained cyclopropene ring, methyl substituent, and trimethylsilyl (TMS) group. Synthesized via the coupling of α-diazo esters with 1-trimethylsilyl-1-propyne , this compound is a colorless liquid at room temperature, making it a versatile intermediate in pharmaceutical synthesis and chemical biology research . Its TMS group enhances stability by sterically shielding the cyclopropene ring, while the ester moiety allows further functionalization, such as hydrolysis or transesterification . Applications include its use in plant growth studies (e.g., Arabidopsis thaliana) and as a precursor for click chemistry reagents .
Properties
IUPAC Name |
ethyl 2-methyl-3-trimethylsilylcycloprop-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-6-12-10(11)8-7(2)9(8)13(3,4)5/h8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMQGQGKNVNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=C1[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate typically involves the reaction of α-diazo esters with alkynes in the presence of a rhodium catalyst. This reaction forms the cyclopropene ring with high efficiency. The trimethylsilyl group is introduced via the coupling of 1-trimethylsilyl-1-propyne with the α-diazo ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate has the following chemical properties:
- Molecular Formula : C10H18O2Si
- Molecular Weight : 198.33 g/mol
- Appearance : Colorless liquid
- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2°C and 8°C to maintain stability.
Synthesis and Reactivity
This compound is characterized by its unique cyclopropene structure, which contributes to its reactivity in various chemical transformations. It is often utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Key Reactions:
- Nucleophilic Substitution : The trimethylsilyl group enhances nucleophilicity, facilitating substitution reactions.
- Cycloaddition Reactions : Its cyclopropene structure allows for participation in cycloaddition reactions, leading to the formation of larger cyclic compounds.
- Functional Group Transformations : The carboxylate moiety can undergo various transformations, making it versatile for synthetic applications.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in diverse reactions makes it valuable for creating novel drug candidates.
Case Study: Synthesis of Anticancer Agents
Researchers have utilized this compound in the synthesis of specific anticancer agents by modifying its structure through nucleophilic addition reactions. This approach has led to the discovery of compounds with enhanced efficacy against various cancer cell lines.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.
Case Study: Development of Coatings
Studies have demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it an attractive candidate for advanced coating technologies.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug development | Versatile reactivity |
| Material Science | Component in polymer formulations | Improved thermal stability |
| Organic Synthesis | Building block for complex organic molecules | Facilitates diverse reactions |
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate involves its reactivity due to the strained cyclopropene ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The trimethylsilyl group can stabilize intermediates during these reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by its unique substituents. Below is a comparison with structurally related cyclopropene derivatives:
Reactivity and Stability
- TMS Group Influence: The TMS group in the target compound stabilizes the cyclopropene ring against dimerization and premature ring-opening, a critical advantage over non-silylated analogs like Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate. The TMS group can be selectively removed using tetrabutylammonium fluoride (TBAF) to generate reactive intermediates .
- Nucleophilic Addition : Unlike the target compound, Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate undergoes diastereoselective thiol additions to yield sulfanyl derivatives (e.g., 3a–3c), demonstrating broader utility in generating sulfur-containing analogs .
- Steric and Electronic Effects: The phenyl and hydroxyethyl-methyl-amino groups in the compound from introduce steric hindrance and hydrogen-bonding capability, making it suitable for chiral drug synthesis but less reactive in standard cyclopropene reactions .
Stability and Handling
Biological Activity
Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate (CAS No. 33002-26-5) is a specialized organic compound with a unique cyclopropene structure, which contributes to its biological activity and potential applications in medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18O2Si
- Molecular Weight : 198.33 g/mol
- Structure : The compound features a cyclopropene ring with a trimethylsilyl group and an ethyl ester functional group, which enhances its reactivity in various chemical reactions.
| Property | Value |
|---|---|
| CAS Number | 33002-26-5 |
| Molecular Weight | 198.33 g/mol |
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Research has indicated that compounds with cyclopropene structures can exhibit significant anticancer activity. This compound has been studied for its potential effects on various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells through modulation of key signaling pathways such as AKT and NFκB .
-
Case Studies :
- In vitro studies have demonstrated that the compound can suppress the growth of prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines, indicating its potential as a chemotherapeutic agent .
- A dose-dependent response was observed, where higher concentrations of the compound resulted in increased cytotoxicity against these cancer cells .
Anti-inflammatory Effects
This compound has also shown promise in anti-inflammatory applications.
- Research Findings : Studies suggest that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Experimental Evidence : In animal models, treatment with this compound resulted in significant reductions in edema and pain responses comparable to standard anti-inflammatory drugs like paracetamol .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties, which could be leveraged for developing new antibiotics or antifungal agents.
Q & A
Q. What are the established synthetic routes for Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate?
The compound is synthesized via cyclopropanation strategies, often involving sulfur nucleophiles or transition-metal-catalyzed reactions. A common approach involves reacting a cyclopropene precursor (e.g., Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate) with trimethylsilyl reagents under anhydrous conditions. For example, thiols or silylating agents in solvents like acetonitrile or tetrahydrofuran (THF) at controlled temperatures (0–25°C) yield functionalized cyclopropanes. Structural confirmation requires IR, NMR, and mass spectrometry (MS) to validate regiochemistry and purity .
Q. How is the structure of this compound confirmed experimentally?
Crystallographic refinement using SHELX software (e.g., SHELXL for small-molecule refinement) provides precise bond lengths and angles for the cyclopropane core and substituents . Spectroscopic methods include:
- ¹H/¹³C NMR : Assignments for cyclopropane protons (δ 1.5–2.5 ppm), ester carbonyl (δ 165–170 ppm), and trimethylsilyl groups (δ 0.1–0.5 ppm for Si(CH₃)₃) .
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and cyclopropane C-H (~3000 cm⁻¹) .
- MS : Molecular ion peaks matching the exact mass (e.g., m/z 254.2 for C₁₁H₁₈O₂Si) .
Advanced Research Questions
Q. What strategies control diastereoselectivity in the synthesis of this compound?
Diastereoselectivity is influenced by steric and electronic effects of the trimethylsilyl group. For example:
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor trans-addition due to stabilization of transition states.
- Catalysts : Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) can induce enantioselectivity in cyclopropanation .
- Temperature : Lower temperatures (−20°C) reduce kinetic competition, favoring one diastereomer .
Q. How does the trimethylsilyl group influence the compound’s reactivity and stability?
The trimethylsilyl (TMS) group:
- Stabilizes the cyclopropane ring via σ*-orbital conjugation, reducing ring strain.
- Enhances thermal stability : Decomposition occurs above 150°C, compared to non-silylated analogs (<100°C).
- Directs electrophilic attacks : The TMS group acts as a steric shield, directing reactions (e.g., epoxidation) to the less hindered cyclopropane face .
Q. What computational methods predict the compound’s electronic and steric properties?
- DFT calculations : B3LYP/6-31G(d) models optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends.
- Molecular dynamics (MD) : Simulate solvent effects on conformational stability.
- Crystallographic software (ORTEP-3) : Visualize thermal ellipsoids and validate bond distortion caused by the TMS group .
Q. How is the compound utilized in cascade reactions or as a synthetic intermediate?
The cyclopropane ring undergoes strain-driven ring-opening reactions:
- Diels-Alder reactions : Acts as a dienophile with electron-deficient dienes (e.g., methyl acrylate) to form bicyclic adducts .
- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids yield polysubstituted cyclopropanes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
